3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a benzofuran moiety, a chlorophenoxy group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Construction of Triazolothiadiazole Core: The triazolothiadiazole core is formed through cyclization reactions involving hydrazides and thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and chlorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorophenol in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-[(4-ethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H11ClN4O2S |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-5-7-13(8-6-12)24-10-16-22-23-17(20-21-18(23)26-16)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2 |
InChI Key |
WTBCQEULMZWTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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